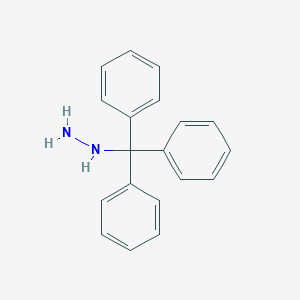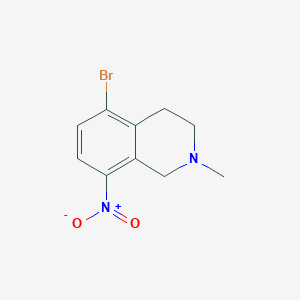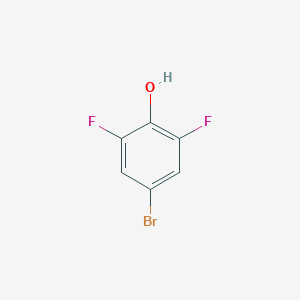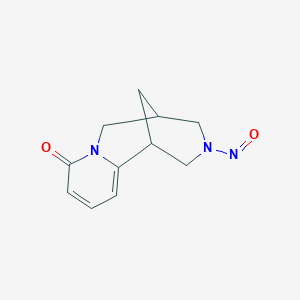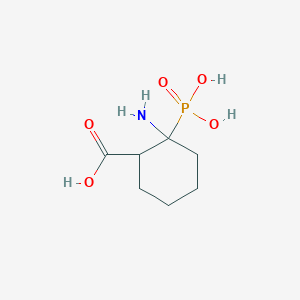
2-Amino-2-phosphonocyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-phosphonocyclohexanecarboxylic acid (also known as APCC or APCH) is a chemical compound that belongs to the class of amino acids. It is a derivative of cyclohexanecarboxylic acid and is commonly used in scientific research for its ability to inhibit the activity of glutamate receptors in the brain. In
Wirkmechanismus
The mechanism of action of APCC involves its binding to the NMDA receptor and blocking the binding of glutamate. This results in the inhibition of the downstream signaling pathways that are activated by glutamate. The inhibition of NMDA receptors by APCC has been shown to have neuroprotective effects in various models of neurological disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of APCC are primarily related to its inhibition of NMDA receptors. This inhibition can lead to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. In addition, APCC has been shown to have neuroprotective effects in models of ischemic brain injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using APCC in lab experiments is its specificity for NMDA receptors. This allows researchers to study the effects of glutamate on various physiological processes without affecting other neurotransmitter systems. However, one limitation of using APCC is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Zukünftige Richtungen
There are several future directions for research involving APCC. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used to study the role of glutamate in various physiological processes. Another area of interest is the investigation of the potential therapeutic applications of APCC in neurological disorders such as Alzheimer's and Parkinson's. Finally, the development of new methods for delivering APCC to the brain could improve its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of APCC involves the reaction of cyclohexanecarboxylic acid with phosphorous trichloride to form the corresponding acid chloride. This is then reacted with ammonia to produce the desired product, 2-Amino-2-phosphonocyclohexanecarboxylic acid. The synthesis of APCC is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
APCC is primarily used in scientific research as a tool to study the role of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a variety of physiological processes such as learning, memory, and synaptic plasticity. APCC is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By inhibiting the activity of NMDA receptors, APCC can be used to study the effects of glutamate on various physiological processes.
Eigenschaften
CAS-Nummer |
102402-46-0 |
|---|---|
Produktname |
2-Amino-2-phosphonocyclohexanecarboxylic acid |
Molekularformel |
C7H14NO5P |
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
2-amino-2-phosphonocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H14NO5P/c8-7(14(11,12)13)4-2-1-3-5(7)6(9)10/h5H,1-4,8H2,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
XGOLWEOIUIGXPS-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)O)(N)P(=O)(O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)(N)P(=O)(O)O |
Synonyme |
2-amino-2-phosphono-cyclohexane-1-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



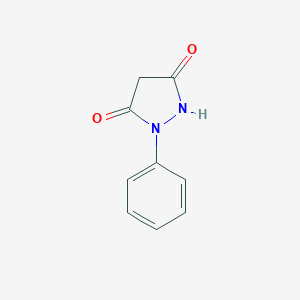
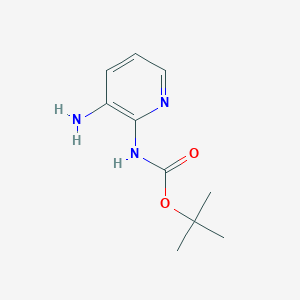
![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)
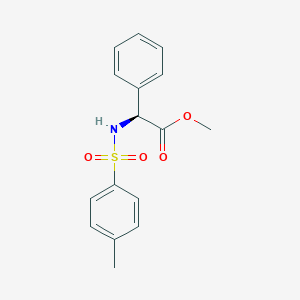
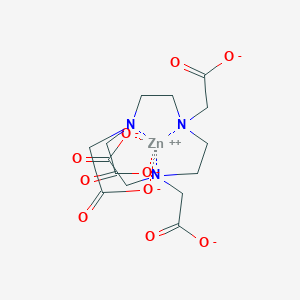

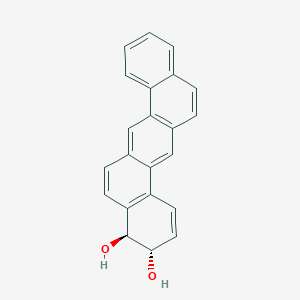
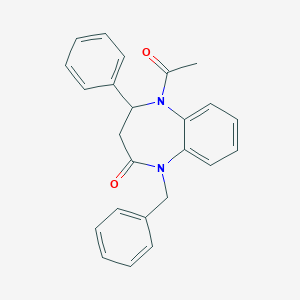
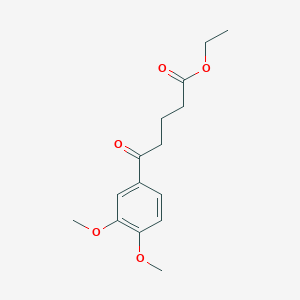
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
